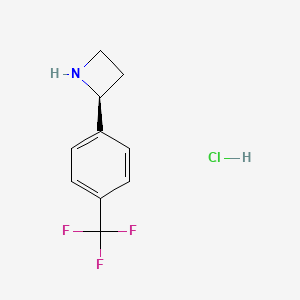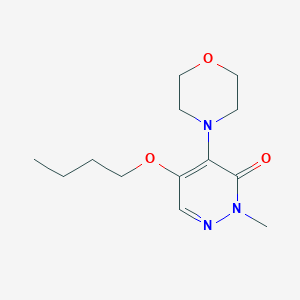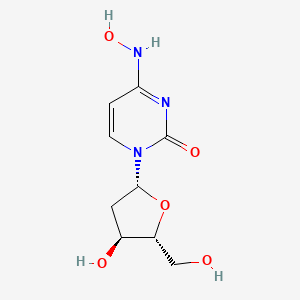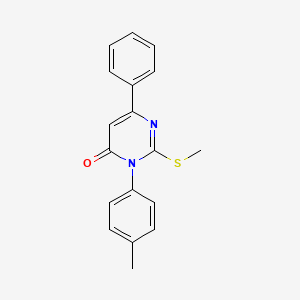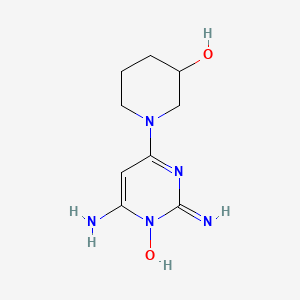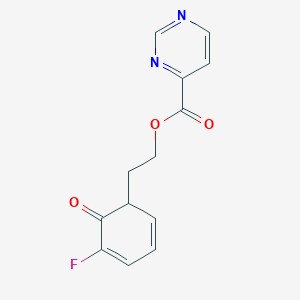
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate is a complex organic compound that features a unique combination of a fluorinated cyclohexadienone moiety and a pyrimidine carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the fluorinated cyclohexadienone intermediate through a series of halogenation and oxidation reactions. This intermediate is then coupled with a pyrimidine carboxylate derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The fluorine atom and other functional groups can be substituted with other atoms or groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like structures. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorinated cyclohexadienone moiety can participate in redox reactions, while the pyrimidine carboxylate group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl benzoate
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl acetate
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate stands out due to its combination of a fluorinated cyclohexadienone and a pyrimidine carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H11FN2O3 |
|---|---|
Molekulargewicht |
262.24 g/mol |
IUPAC-Name |
2-(5-fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c14-10-3-1-2-9(12(10)17)5-7-19-13(18)11-4-6-15-8-16-11/h1-4,6,8-9H,5,7H2 |
InChI-Schlüssel |
BRLJIAJEPAZVET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C(=O)C(=C1)F)CCOC(=O)C2=NC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/no-structure.png)




